molecular formula C18H23N5O3S B2594735 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 2034457-66-2

4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2594735
CAS No.: 2034457-66-2
M. Wt: 389.47
InChI Key: OSYLIFOXWCEOPU-UHFFFAOYSA-N
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Description

4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a synthetically designed small molecule intended for biochemical research and early drug discovery applications. The compound features a unique hybrid architecture combining a pyrrolidine scaffold, a 1,2,3-triazole moiety with a cyclopropyl substituent, and a benzenesulfonamide group. This specific structure suggests potential as a tool compound for investigating enzyme inhibition, particularly against targets known to interact with sulfonamide-based ligands . The presence of the 1,2,3-triazole ring, often formed via "click chemistry" protocols, indicates its utility in chemical biology for constructing more complex molecular entities through efficient coupling reactions . Researchers may employ this chemical as a key intermediate in medicinal chemistry programs aimed at developing novel protease or kinase inhibitors, or as a candidate for high-throughput screening to elucidate new biological pathways. The incorporation of the N,N-dimethylbenzenesulfonamide group is a motif found in compounds with various bioactive properties, making this reagent valuable for structure-activity relationship (SAR) studies. This product is sold For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c1-21(2)27(25,26)16-7-5-14(6-8-16)18(24)22-10-9-15(11-22)23-12-17(19-20-23)13-3-4-13/h5-8,12-13,15H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYLIFOXWCEOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu(I)) to form the 1,2,3-triazole ring.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a variety of methods, including the reduction of pyrrole derivatives or through cyclization reactions involving amines and aldehydes.

    Coupling Reactions: The triazole and pyrrolidine intermediates are then coupled using appropriate reagents and conditions, such as carbodiimides for amide bond formation.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Bases: Triethylamine (TEA), sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Amines or alcohols derived from the triazole or carbonyl groups.

    Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups. It serves as a model compound for understanding the interactions between small molecules and biological macromolecules.

Medicine

In medicinal chemistry, 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is investigated for its potential as a therapeutic agent. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the sulfonamide group can form strong ionic interactions with positively charged residues in proteins. These interactions can inhibit the activity of enzymes or alter the function of receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A structurally related compound from , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolopyrimidin-3-yl)-N-methylbenzenesulfonamide, shares the benzenesulfonamide scaffold but diverges in substituents and heterocyclic systems (Table 1):

Feature Target Compound Analog ()
Sulfonamide Substitution N,N-dimethyl N-methyl
Heterocyclic Core Pyrrolidine-1-carbonyl + 4-cyclopropyltriazole Pyrazolo[3,4-d]pyrimidine + 5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
Halogenation None Two fluorine atoms (chromenone and phenyl groups)
Molecular Weight Not reported 589.1 g/mol (M+1)
Melting Point Not reported 175–178°C
Key Observations:

Heterocyclic Systems: The target compound’s triazole-pyrrolidine motif may favor interactions with polar residues in enzyme active sites. The analog’s pyrazolopyrimidine-chromenone system suggests kinase or protease inhibition activity, common in fluorinated chemotypes .

Halogenation : Fluorine in the analog enhances metabolic stability and bioavailability, a feature absent in the target compound .

Notes:
  • The analog’s chromenone moiety may confer fluorescence properties useful in biochemical assays .

Biological Activity

The compound 4-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₁₈N₄O₂S

This compound features a triazole ring, which is known for its diverse biological activities, including antifungal and anticancer properties.

Antimicrobial Properties

Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial activity. The presence of the cyclopropyl group in this compound may enhance its interaction with microbial enzymes or receptors, leading to increased efficacy against various pathogens.

Enzyme Inhibition

Studies have shown that similar compounds can act as inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and the biosynthesis of sterols in organisms like Leishmania. For example, related compounds have demonstrated strong inhibition against CYP51 and CYP5122A1 enzymes, suggesting that our compound may also possess similar inhibitory properties, potentially useful in treating leishmaniasis and other parasitic infections .

Cytotoxicity and Antiproliferative Effects

The antiproliferative effects of this compound have been explored in various cancer cell lines. Preliminary assays indicate that it may induce cytotoxicity through apoptosis in cancer cells. The mechanism likely involves the disruption of critical signaling pathways associated with cell survival and proliferation.

Study 1: Inhibition of Leishmania Growth

In a study investigating the effects of triazole derivatives on Leishmania donovani, a related compound was found to inhibit promastigote growth with an EC50 value in the low micromolar range. This suggests that our compound could be developed as a therapeutic agent against leishmaniasis by targeting similar pathways .

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of sulfonamide derivatives. The results indicated that certain analogs exhibited significant growth inhibition in various cancer cell lines, including breast and colon cancers. These findings support the hypothesis that our compound may also possess similar anticancer properties due to its structural similarities .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : By binding to specific enzymes like CYP51, it may disrupt essential metabolic pathways in both microbial and cancerous cells.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

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